Cas no 825644-26-6 ((4-Fluoro-2-formylphenyl)boronic acid)

(4-Fluoro-2-formylphenyl)boronic acid structure
825644-26-6 structure
商品名:(4-Fluoro-2-formylphenyl)boronic acid
CAS番号:825644-26-6
MF:C7H6BFO3
メガワット:167.930145740509
MDL:MFCD10697426
CID:687906
PubChem ID:25185241

(4-Fluoro-2-formylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-Fluoro-2-formylphenyl)boronic acid
    • 4-fluoro-2-formylphenylboronic acid
    • Boronic acid, (4-fluoro-2-formylphenyl)-
    • 4-Fluoro-2-formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • B-(4-Fluoro-2-formylphenyl)boronic acid (ACI)
    • Boronic acid, (4-fluoro-2-formylphenyl)- (9CI)
    • AKOS006302504
    • (4-Fluoro-2-formylphenyl)boronicacid
    • 4-Fluoro-2-formylbenzeneboronic acid
    • AB59580
    • SCHEMBL1873599
    • BCP14487
    • A51027
    • J-515334
    • QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • MFCD10697426
    • EN300-7359418
    • 825644-26-6
    • AC-31223
    • DB-023696
    • 4-fluoro-2-formylphenyl boronic acid
    • F1260
    • CS-W000972
    • 4-Fluoro-2-formylphenylboronic acid (~90%)
    • Fluoro-2-formylphenyl)boronic acid
    • (4-fluoro-2-formyl-phenyl)boronic acid
    • DTXSID50648976
    • DS-16707
    • MDL: MFCD10697426
    • インチ: 1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H
    • InChIKey: QWUBOCQWTPCPNE-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(B(O)O)=CC=C(F)C=1

計算された属性

  • せいみつぶんしりょう: 168.03900
  • どういたいしつりょう: 168.0394024g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 125°C(lit.)
  • ふってん: 341.9±52.0 °C at 760 mmHg
  • フラッシュポイント: 160.6±30.7 °C
  • PSA: 57.53000
  • LogP: -0.68200
  • かんど: 空気に敏感である

(4-Fluoro-2-formylphenyl)boronic acid セキュリティ情報

(4-Fluoro-2-formylphenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-Fluoro-2-formylphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZL365-200mg
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
200mg
93.0CNY 2021-08-04
Enamine
EN300-7359418-0.5g
(4-fluoro-2-formylphenyl)boronic acid
825644-26-6
0.5g
$287.0 2023-07-06
Chemenu
CM135741-1g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
1g
$102 2022-08-31
TRC
F532060-100mg
4-Fluoro-2-formylphenylboronic acid (~90%)
825644-26-6
100mg
$58.00 2023-05-18
Alichem
A019109478-25g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
25g
$980.10 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZL365-1g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
1g
263.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F824218-5g
4-fluoro-2-formylphenylboronic acid
825644-26-6 98%
5g
¥675.90 2022-01-12
Chemenu
CM135741-1g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95+%
1g
$102 2021-08-05
Alichem
A019109478-10g
(4-Fluoro-2-formylphenyl)boronic acid
825644-26-6 95%
10g
$539.00 2023-09-01
eNovation Chemicals LLC
K31089-5g
4-Fluoro-2-formylphenylboronic acid
825644-26-6 95%
5g
$520 2024-05-24

(4-Fluoro-2-formylphenyl)boronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  1 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
リファレンス
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
2.2 Reagents: Triethyl borate ;  -70 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
リファレンス
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
3.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
4.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
リファレンス
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
2.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
リファレンス
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Acetonitrile ,  Water ;  4 h, 80 °C
リファレンス
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  1 h, -78 °C; 30 min, -78 °C; -78 °C → -20 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ;  -78 °C; 1 h, -78 °C; -78 °C → -20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
リファレンス
Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols
Yeste, Sonia Lozano; et al, Journal of Organic Chemistry, 2009, 74(1), 427-430

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
リファレンス
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  rt; 0.5 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  1 h, -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -78 °C → 5 °C
リファレンス
Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles
Singh, Akansha; et al, Chemical Communications (Cambridge, 2021, 57(76), 9708-9711

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11, rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Triethyl borate ;  -78 °C; 1 h, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis
Cho, Eun Kee; et al, Chemical Science, 2022, 13(8), 2418-2422

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
2.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
3.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
リファレンス
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

ごうせいかいろ 14

はんのうじょうけん
1.1 overnight, 100 °C
2.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: 1,2-Dichloroethane ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
4.1 Reagents: Potassium bifluoride Solvents: Methanol ;  rt
5.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
リファレンス
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Water Solvents: Acetonitrile ;  1 h, rt
リファレンス
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; et al, Organic Letters, 2023, 25(10), 1661-1666

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.2 Reagents: Triethyl borate ;  -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
リファレンス
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

(4-Fluoro-2-formylphenyl)boronic acid Raw materials

(4-Fluoro-2-formylphenyl)boronic acid Preparation Products

(4-Fluoro-2-formylphenyl)boronic acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:825644-26-6)(4-Fluoro-2-formylphenyl)boronic acid
A21884
清らかである:99%
はかる:25g
価格 ($):170.0